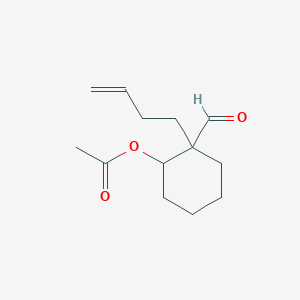
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a formyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-2-formylcyclohexyl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with but-3-en-1-yl bromide in the presence of a base to form the corresponding alkylated cyclohexanone. This intermediate is then subjected to formylation using formic acid and acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(But-3-en-1-yl)-2-carboxycyclohexyl acetate.
Reduction: 2-(But-3-en-1-yl)-2-hydroxycyclohexyl acetate.
Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.
Scientific Research Applications
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)-2-formylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate group can be hydrolyzed to release acetic acid, which may participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(But-3-en-1-yl)-2-hydroxycyclohexyl acetate: Similar structure but with a hydroxyl group instead of a formyl group.
2-(But-3-en-1-yl)-2-carboxycyclohexyl acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
2-(But-3-en-1-yl)-2-methylcyclohexyl acetate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate is unique due to the presence of both a formyl group and an acetate ester, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions in various research and industrial contexts.
Properties
CAS No. |
143288-06-6 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2-but-3-enyl-2-formylcyclohexyl) acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-8-13(10-14)9-6-5-7-12(13)16-11(2)15/h3,10,12H,1,4-9H2,2H3 |
InChI Key |
UBOUUQSLDWPXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC1(CCC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















